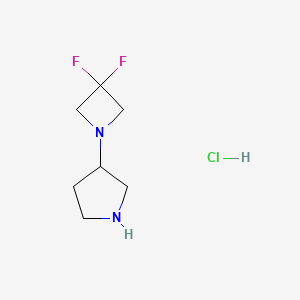

3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride

Description

3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride is a fluorinated heterocyclic compound featuring a pyrrolidine ring (5-membered) linked to a 3,3-difluoroazetidine moiety (4-membered).

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C7H13ClF2N2 |

|---|---|

Poids moléculaire |

198.64 g/mol |

Nom IUPAC |

3-(3,3-difluoroazetidin-1-yl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H12F2N2.ClH/c8-7(9)4-11(5-7)6-1-2-10-3-6;/h6,10H,1-5H2;1H |

Clé InChI |

PRZBQQSAPAWGQY-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC1N2CC(C2)(F)F.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de 3-(3,3-difluoroazétidin-1-yl)pyrrolidine implique généralement les étapes suivantes :

Formation de 3,3-difluoroazétidine : Cela peut être obtenu en faisant réagir l’azétidine avec un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées.

Couplage avec la pyrrolidine : La 3,3-difluoroazétidine est ensuite couplée à la pyrrolidine en présence d’une base appropriée, telle que l’hydrure de sodium, pour former le produit souhaité.

Formation de chlorhydrate : La dernière étape implique l’ajout d’acide chlorhydrique pour obtenir le sel de chlorhydrate du composé.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Reductive Amination and Coupling Reactions

The compound participates in reductive amination reactions due to its secondary amine functionality. In one protocol, it reacts with ketones or aldehydes in the presence of sodium triacetoxyborohydride (STAB) to form tertiary amines. For example:

Reaction with 4-oxo-piperidine-1-carboxylate

| Reactants | Product | Solvent | Reducing Agent | Yield |

|---|---|---|---|---|

| 4-oxo-piperidine-1-carboxylate | 4-(3,3-difluoroazetidin-1-yl)piperidine | DCE | STAB | 88% |

This reaction demonstrates stereochemical flexibility, with no significant enantiomeric preference observed in antituberculosis activity studies .

Deprotection and Functional Group Manipulation

The hydrochloride salt undergoes deprotection in acidic media, enabling further derivatization:

TFA-Mediated Boc Removal

Post-deprotection, the amine reacts with electrophiles like acyl chlorides or sulfonyl chlorides. For instance, coupling with rhodamine derivatives enhances fluorescent properties in bioimaging probes .

Nucleophilic Substitution

The difluoroazetidine ring exhibits reactivity in nucleophilic substitution (SN2) due to electron-withdrawing fluorine atoms:

Reaction with Alkyl Halides

-

Example : Synthesis of triazolyl polycyclic energetic materials

-

Key Feature : Fluorine atoms increase ring strain, accelerating substitution rates compared to non-fluorinated analogs .

Coordination Chemistry

The deprotonated amine acts as a ligand in metal complexes, influencing material properties:

Ferroelectric Complex Formation

-

Properties : Spontaneous polarization = 0.4 μC/cm², enabled by hydrogen bonding and fluorine’s electronegativity .

Biological Activity Modulation

Structural analogs of this compound show potent enzyme inhibition:

Dipeptidyl Peptidase IV (DPP-4) Inhibition

-

IC₅₀ : Low nanomolar range

-

Mechanism : Fluorine substituents enhance binding affinity to the enzyme’s hydrophobic pocket .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas .

-

Hydrolytic Sensitivity : Susceptible to ring-opening in strong acidic/basic conditions due to azetidine ring strain .

Comparative Reactivity Table

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Properties

One of the significant applications of 3-(3,3-difluoroazetidin-1-yl)pyrrolidine hydrochloride is its potential as an antiviral agent. Research indicates that derivatives of this compound may exhibit inhibitory effects against specific viruses, including hepatitis B virus (HBV). The structural modifications of similar compounds have shown promise in enhancing potency and bioavailability, which are critical for effective antiviral therapies .

Biological Activity

The difluoroazetidinyl group enhances the binding affinity of the compound to various biological targets, potentially modulating their activity. Preliminary studies suggest that this compound may be relevant for central nervous system disorders and other therapeutic areas due to its interaction with specific enzymes and receptors.

Case Study: Clinical Trials

In a recent clinical study, compounds derived from the difluoroazetidinyl structure were tested for their efficacy against HBV. Results showed significant reductions in HBV DNA levels, indicating a promising avenue for further research into antiviral treatments .

Material Science Applications

Fluorescent Dyes and Bioimaging

this compound serves as a precursor for synthesizing rhodamine dyes, which are crucial in bioimaging applications. The ability to finely tune the fluorescent wavelengths makes it an essential component in developing advanced imaging techniques .

Energetic Materials

This compound is also utilized in synthesizing triazolyl polycyclic energetic materials. These materials are significant for improving stability and density in combustion applications, making them valuable for developing safer and more efficient energetic compounds .

Summary of Applications

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de 3-(3,3-difluoroazétidin-1-yl)pyrrolidine implique son interaction avec des cibles moléculaires spécifiques. Le groupement azétidine fluoré améliore la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Cette propriété en fait un échafaudage précieux pour la conception de médicaments, en particulier pour les composés ciblant le système nerveux central .

Comparaison Avec Des Composés Similaires

Structural Similarity and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Physicochemical and Spectral Comparisons

Ring Strain and Stability :

The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered pyrrolidine or piperidine analogs. This strain may enhance reactivity in synthetic applications but reduce thermal stability .Spectroscopic Data :

- ¹H NMR : The target compound’s pyrrolidine protons resonate at δ ~2.42 ppm (CH3) and δ ~4.56–4.63 ppm (azetidine CH2), distinct from 3,3-difluoropyrrolidine hydrochloride , which shows upfield shifts for fluorine-adjacent protons .

- IR : Strong absorption at ~1754 cm⁻¹ in 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4-diphenylazetidin-2-one () indicates carbonyl presence, absent in the target compound, highlighting functional group differences.

Activité Biologique

3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring fused with a difluoroazetidine moiety. Its chemical formula is , with a molecular weight of approximately 182.10 g/mol. The presence of fluorine atoms in its structure may enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClF₂N₂ |

| Molecular Weight | 182.10 g/mol |

| CAS Number | 28815-03-7 |

| Solubility | Soluble in water |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to inhibit the growth of multidrug-resistant strains of Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the difluoro substitution enhances interaction with bacterial cell targets. The compound may act as an inhibitor of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

Case Studies

- Inhibition of PBP3 : A study identified pyrrolidine derivatives as potential inhibitors of PBP3 in Pseudomonas aeruginosa. These inhibitors showed promising antibacterial activity without significant cytotoxicity to human cells .

- Fluorescence Assay Optimization : Research utilized a fluorescence-based assay to screen for inhibitors targeting PBP3, leading to the identification of several novel compounds with structural similarities to this compound. The results indicated effective inhibition rates ranging from 60% to 100% at concentrations of 100 µM .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its potential applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.